1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride
Description
1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride is a piperazine derivative featuring a sulfonyl group attached to a 2,6-dichlorophenyl ring. This compound is structurally characterized by its dual chlorine substituents at the 2- and 6-positions of the phenyl ring and a piperazine moiety linked via a sulfonyl bridge. The sulfonyl group in the target compound likely enhances its electronic and steric properties, influencing its pharmacological interactions, particularly in receptor binding or enzyme inhibition contexts .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2S.ClH/c11-8-2-1-3-9(12)10(8)17(15,16)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCONCCITRWVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 331.65 g/mol. It contains a piperazine ring substituted with a sulfonyl group attached to a dichlorophenyl moiety. This compound is used in biochemical applications, especially in proteomics research, as a biochemical tool for studying protein interactions and functions.
Scientific Research Applications
This compound is useful in studying interactions with various proteins and enzymes. These studies can reveal crucial information about its role in biological contexts and guide future research.
Structural Similarity Several compounds share structural similarities with this compound:
- 1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride This compound has a similar sulfonamide structure and potential antimicrobial activity.
- 1-[(2,6-Difluorophenyl)sulfonyl]piperazine hydrochloride The fluorine substitution may enhance the pharmacological properties of this compound.
- 1-(4-Chlorobenzenesulfonyl)piperazine hydrochloride This compound has a different chlorine substitution and has been studied for similar biological activities.
The uniqueness of this compound lies in its specific dichlorophenyl substitution pattern combined with the sulfonamide functional group. This combination may give it distinct biological properties that differentiate it from other similar compounds, leading to unique therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ in substituent positions, linker groups, and functional moieties. A comparative analysis is outlined below:
Key Observations :
- Substituent Position: The 2,6-dichloro configuration in the target compound and guanfacine enhances steric bulk and electronic effects compared to 2,3- or 4-substituted analogs. This positioning is critical for selectivity in enzyme or receptor binding, as seen in guanfacine’s α2A adrenoceptor affinity .
- Linker Groups : Sulfonyl and acetyl-guanidine groups (e.g., in guanfacine) confer distinct hydrogen-bonding capabilities, influencing solubility and target engagement. Ethoxyethyl linkers in HBK-14 improve lipophilicity and blood-brain barrier penetration .
Pharmacological and Enzymatic Activity
- Enzymatic Selectivity : In N-myristoyltransferase (NMT) inhibitors, replacing the 2,6-dichlorophenyl ring with bulkier substituents increased selectivity for parasitic vs. human isoforms (3-fold selectivity at 0.3 μM IC50) .
- Receptor Binding: Piperazine derivatives with 2-methoxyphenyl groups (e.g., HBK-14) exhibit α1-adrenoceptor antagonism, reducing blood pressure in preclinical models . In contrast, 1-(4-chlorophenyl)piperazine HCl shows affinity for serotonin receptors (5-HT1A/2A) .
Physicochemical Properties
- Synthetic Yield : 1-(2,3-dichlorophenyl)piperazine HCl is synthesized with >59.5% yield and >99.5% purity via cyclization , whereas HBK derivatives require multi-step protocols with lower yields (~40–60%) .
Biological Activity
1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 331.65 g/mol. It features a piperazine ring substituted with a sulfonyl group and a dichlorophenyl moiety, which contributes to its unique biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The sulfonyl group allows for binding to proteins and enzymes, influencing their activity. These interactions can modulate neurotransmitter systems, suggesting potential antipsychotic effects.
Biological Activities
This compound has been studied for several biological activities:
- Antipsychotic Activity : Due to its structural similarity to known antipsychotics, this compound may affect neurotransmitter systems such as serotonin and dopamine.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Potential : Research has shown that derivatives of piperazine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain piperazine derivatives significantly reduce the viability of cancer cells while maintaining lower toxicity towards healthy cells .
Anticancer Activity
A recent study evaluated the cytotoxic effects of various piperazine derivatives, including those similar to this compound. The findings revealed that at concentrations around 50 µM, these compounds could significantly decrease the viability of MCF7 breast cancer cells while showing reduced toxicity towards MCF10A normal breast cells. Specifically:
- MCF7 Cell Viability : Reduced by 40% after 48 hours compared to control.
- MCF10A Cell Viability : No significant reduction observed at similar concentrations .
Mechanistic Insights
The mechanism underlying the anticancer activity appears to involve the inhibition of key enzymes involved in cellular proliferation. For example, some studies suggest that these compounds may inhibit inosine-5'-monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in rapidly dividing cells like cancer cells .
Data Summary
Q & A
Q. Purity Validation :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times against certified reference standards .
- TLC : Employ silica gel plates with a mobile phase of ethyl acetate:methanol:ammonia (7:2:1) to confirm homogeneity .
Advanced: How can computational methods assist in optimizing the sulfonation step during synthesis?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can predict transition states and identify optimal reaction conditions:
Reaction Path Search : Use software like Gaussian or ORCA to model sulfonation energetics and steric effects from the dichlorophenyl group .
Solvent Effects : Simulate solvent interactions (e.g., dichloromethane vs. THF) to minimize byproduct formation .
Machine Learning : Train models on existing phenylpiperazine sulfonation data to predict yields under varying temperatures and pH .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
- Storage : Keep in sealed containers at –20°C to prevent degradation .
Advanced: How can researchers resolve discrepancies in spectroscopic data between synthetic batches?
Methodological Answer:
NMR Analysis :
- Compare -NMR spectra for proton environments (e.g., piperazine ring protons at δ 2.8–3.5 ppm and aromatic protons at δ 7.2–7.8 ppm). Inconsistent splitting may indicate residual solvents or regioisomers .
- Use -NMR to verify sulfonyl group integration (δ 125–135 ppm for sulfonyl carbons) .
Mass Spectrometry : Perform HRMS to confirm molecular ion ([M+H] expected at m/z 364.98) and detect trace impurities .
XRD : Resolve structural ambiguities by comparing experimental crystal structures with predicted models .
Basic: What analytical techniques are suitable for quantifying trace impurities?
Methodological Answer:
- LC-MS/MS : Detect sub-ppm impurities using multiple reaction monitoring (MRM) mode, with a limit of quantification (LOQ) < 0.1% .
- ICP-OES : Screen for heavy metal residues (e.g., Pd from catalytic steps) with detection limits < 10 ppb .
Advanced: What strategies mitigate side reactions during piperazine sulfonation?
Methodological Answer:
Temperature Control : Maintain temperatures below 10°C to suppress sulfone dimerization .
Protecting Groups : Temporarily protect the piperazine nitrogen with Boc groups to direct sulfonation to the desired position .
Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency and reduce hydrolysis .
Basic: How should researchers assess the compound’s stability under varying pH conditions?
Methodological Answer:
Forced Degradation Studies :
- Acidic/alkaline stress : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 48 hours. Monitor degradation via HPLC .
- Oxidative stress : Treat with 3% HO to assess sulfonyl group stability .
Kinetic Modeling : Calculate degradation rate constants () and shelf-life predictions using Arrhenius equations .
Advanced: How can mechanistic studies elucidate the compound’s interactions with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT), focusing on sulfonyl-pi interactions .
Isothermal Titration Calorimetry (ITC) : Quantify binding affinities () and thermodynamic parameters (ΔH, ΔS) .
Metabolite Profiling : Identify Phase I/II metabolites using hepatocyte incubation and UPLC-QTOF-MS .
Basic: What are the key physicochemical parameters for storage and formulation?
Methodological Answer:
- Hygroscopicity : Store in desiccators with silica gel to prevent clumping .
- Solubility : Optimize aqueous solubility (predicted log S = –3.2) using cyclodextrin complexation .
- Thermal Stability : DSC analysis shows decomposition onset at 225°C; avoid prolonged heating above 150°C .
Advanced: How to design SAR studies for derivatives of this compound?
Methodological Answer:
Core Modifications :
- Vary substituents on the dichlorophenyl ring (e.g., –CF, –OCH) to assess electronic effects .
- Replace piperazine with morpholine or homopiperazine to study ring size impact .
Bioassay Pipeline :
- Screen for receptor affinity (e.g., 5-HT, σ receptors) and cytotoxicity (e.g., HEK293 cell lines) .
- Use QSAR models to prioritize synthesis targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
